molecular formula C24H29N3O2 B6937063 N-[1-(4-piperidin-1-ylbenzoyl)piperidin-4-yl]benzamide

N-[1-(4-piperidin-1-ylbenzoyl)piperidin-4-yl]benzamide

Cat. No.: B6937063
M. Wt: 391.5 g/mol
InChI Key: HJFKGVODRYQVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-piperidin-1-ylbenzoyl)piperidin-4-yl]benzamide is a compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperidine ring, which is a common motif in many pharmacologically active compounds.

Properties

IUPAC Name

N-[1-(4-piperidin-1-ylbenzoyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c28-23(19-7-3-1-4-8-19)25-21-13-17-27(18-14-21)24(29)20-9-11-22(12-10-20)26-15-5-2-6-16-26/h1,3-4,7-12,21H,2,5-6,13-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFKGVODRYQVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-piperidin-1-ylbenzoyl)piperidin-4-yl]benzamide typically involves the reaction of benzoyl chloride with piperidine derivatives. One common method is to react 4-piperidinamine with benzoyl cyanide under suitable conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide, and the product is purified by column chromatography using a mixture of ethyl acetate and hexane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for reaction monitoring and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-piperidin-1-ylbenzoyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(4-piperidin-1-ylbenzoyl)piperidin-4-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular pathways and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

N-[1-(4-piperidin-1-ylbenzoyl)piperidin-4-yl]benzamide can be compared with other benzamide derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific molecular interactions and biological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.